2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid
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Overview
Description
2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID is a heterocyclic compound that contains two triazole rings and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID typically involves the formation of the triazole rings followed by their attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and catalysts like copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized to form corresponding oxides.
Reduction: Reduction of the triazole rings can lead to the formation of dihydrotriazoles.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and modified benzoic acid compounds .
Scientific Research Applications
2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antifungal, and antibacterial agents.
Materials Science:
Biology: It is studied for its potential as a bioactive molecule with various biological activities.
Mechanism of Action
The mechanism of action of 2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Similar in structure but with only one triazole ring.
1,2,4-TRIAZOLE-3-CARBOXYLIC ACID: Contains a single triazole ring and a carboxylic acid group.
Uniqueness
2-[5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-AMIDO]BENZOIC ACID is unique due to its dual triazole rings, which provide enhanced biological activity and the potential for diverse chemical modifications .
Properties
Molecular Formula |
C12H9N7O3 |
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Molecular Weight |
299.25 g/mol |
IUPAC Name |
2-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H9N7O3/c20-10(15-8-4-2-1-3-7(8)11(21)22)9-16-12(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,21,22)(H,16,17,18) |
InChI Key |
NQPQDFFBKMSEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC(=NN2)N3C=NN=C3 |
Origin of Product |
United States |
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